Ensartinib
Vue d'ensemble
Description
Ensartinib is a small molecule and an investigational drug that is under clinical trial . It is a potent inhibitor of anaplastic lymphoma kinase (ALK), MET, and ROS1 . It is also known as a potent EphA2 inhibitor with modest selectivity with respect to other Ephrin isoforms . It is orally bioavailable and supplied in capsules .
Synthesis Analysis
Ensartinib is absorbed rapidly after oral administration with moderate and high clearance in rats and dogs, respectively . The mean total recovery was 101.21% of the radiolabeled dose with 91.00% and 10.21% excreted in feces and urine, respectively .
Molecular Structure Analysis
Ensartinib has a chemical formula of C26H27Cl2FN6O3 . The interaction of ensartinib with the inward-open structure of P-gp provides additional information on the potential binding orientation of ensartinib in the substrate-binding pocket of P-gp .
Chemical Reactions Analysis
There have been reports of acquired resistance to Ensartinib in patients with advanced lung squamous cell carcinoma stage IV . Another case reported a lack of efficacy to Ensartinib for advanced lung squamous cell carcinoma stage IV .
Physical And Chemical Properties Analysis
Ensartinib has a molecular weight of 561.44 . It has 8 hydrogen bond acceptors, 2 hydrogen bond donors, and 8 rotatable bonds . Its topological polar surface area is 113.68 . It has a XLogP of 3.66 .
Applications De Recherche Scientifique
Treatment of Anaplastic Lymphoma Kinase-Positive Non-Small Cell Lung Cancer (ALK+ NSCLC)
- Scientific Field: Oncology
- Application Summary: Ensartinib is used as a first-line treatment option for patients with ALK+ NSCLC . It has shown superior systemic and intracranial efficacy compared with crizotinib, another drug used in the treatment of this condition .
- Methods of Application: The application of Ensartinib in this context was evaluated through a randomized clinical trial. Patients with ALK+ NSCLC were treated with either Ensartinib or Crizotinib, and their responses were monitored .
- Results: The results showed that Ensartinib had a more favorable safety profile and was more effective than Crizotinib in treating patients with ALK+ NSCLC .
Modulation of Pharmacokinetic Resistance
- Scientific Field: Pharmacology
- Application Summary: Ensartinib has been found to effectively modulate pharmacokinetic resistance mediated by ABCB1 and ABCG2 drug efflux transporters and the CYP3A4 biotransformation enzyme .
- Methods of Application: The interaction of Ensartinib with these transporters and enzymes was investigated through accumulation studies and incubation experiments with recombinant CYPs .
- Results: The results showed that Ensartinib is a potent inhibitor of ABCB1 and ABCG2 transporters. It also significantly inhibits CYP3A4 and CYP2C9 .
Comparative Efficacy and Safety of First-Line Treatments for Advanced Non-Small Cell Lung Cancer (NSCLC)
- Scientific Field: Oncology
- Application Summary: A meta-analysis of clinical trials was conducted to compare the efficacy and safety of first-line treatments for advanced NSCLC with ALK-rearranged . Ensartinib was one of the drugs compared in this study .
- Methods of Application: The study included all phase 2 and 3 randomised controlled trials (RCTs) comparing any two or three treatment options .
- Results: The analysis showed that Ensartinib, along with alectinib (300mg and 600mg), brigatinib, and lorlatinib, yielded the most favorable progression-free survival (PFS) .
FDA Approval for Treatment of Metastatic ALK-Positive NSCLC
- Scientific Field: Regulatory Affairs
- Application Summary: The U.S. Food and Drug Administration (FDA) has accepted the New Drug Application (NDA) for Ensartinib for the treatment of adult patients with metastatic ALK-positive NSCLC .
- Methods of Application: This application is based on the results of clinical trials demonstrating the efficacy and safety of Ensartinib in this patient population .
- Results: The acceptance of the NDA by the FDA is a significant step towards the approval of Ensartinib for this indication .
Comparative Efficacy and Safety of First-Line Treatments for Advanced Non-Small Cell Lung Cancer (NSCLC)
- Scientific Field: Oncology
- Application Summary: A meta-analysis of clinical trials was conducted to compare the efficacy and safety of first-line treatments for advanced NSCLC with ALK-rearranged . Ensartinib was one of the drugs compared in this study .
- Methods of Application: The study included all phase 2 and 3 randomised controlled trials (RCTs) comparing any two or three treatment options .
- Results: The analysis showed that alectinib (300mg and 600mg), brigatinib, lorlatinib and ensartinib yielded the most favorable progression-free survival (PFS) .
Inserting Ensartinib Into the Starting Lineup for ALK-Rearranged Lung Cancer
- Scientific Field: Oncology
- Application Summary: This application discusses the potential role of Ensartinib in the treatment lineup for ALK-rearranged lung cancer .
- Methods of Application: The application is based on the analysis of the evolving therapeutic landscape for ALK-positive NSCLC .
- Results: The analysis suggests that Ensartinib, along with other next-generation ALK TKIs, could be a preferred first-line option based on findings from multiple phase 3 studies .
Safety And Hazards
Ensartinib has been reported to have treatment-related adverse events, which were mostly grade 1 or 2 . Alectinib, irrespective of the dose, was the safest first-line option, whereas lorlatinib, brigatinib, and ceritinib showed poorer safety profiles . Alectinib was also the safest ALK-inhibitor for crizotinib-resistant patients .
Orientations Futures
Propriétés
IUPAC Name |
6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(4-methylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25Cl2FN6O3/c1-14(21-17(26)7-8-18(28)22(21)27)37-20-13-19(31-32-23(20)29)24(35)30-16-5-3-15(4-6-16)25(36)34-11-9-33(2)10-12-34/h3-8,13-14H,9-12H2,1-2H3,(H2,29,32)(H,30,35)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPGOSVDVDPBCY-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=CC(=NN=C2N)C(=O)NC3=CC=C(C=C3)C(=O)N4CCN(CC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=CC(=NN=C2N)C(=O)NC3=CC=C(C=C3)C(=O)N4CCN(CC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25Cl2FN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-6-Amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-N-(4-(4-methylpiperazine-1-carbonyl)phenyl)pyridazine-3-carboxamide | |
CAS RN |
1365267-27-1 | |
Record name | X-396 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365267271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | X-396 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13104 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | X-376 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DR7JMB8BH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.